molecular formula C27H23NO6 B3716740 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No.: B3716740
M. Wt: 457.5 g/mol
InChI Key: TYECUQGRYFTEIV-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with acetyl, methoxyphenyl, and acetyloxybenzoate groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, esterification, and nucleophilic substitution.

    Friedel-Crafts Acylation: This step involves the introduction of the acetyl group onto the indole ring. The reaction is typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The acetyloxybenzoate group can be introduced through an esterification reaction, where the indole derivative is reacted with acetic anhydride in the presence of a catalyst like sulfuric acid.

    Nucleophilic Substitution: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with a methoxyphenyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Methoxyphenyl halide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the carbonyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study biological pathways and interactions due to its unique structure and reactivity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-4-hydroxyquinolin-2(1H)-one: Known for its antimicrobial and anticancer properties.

    3-acetyl-1,3,4-oxadiazoline derivatives: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.

Uniqueness

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core, combined with the acetyl, methoxyphenyl, and acetyloxybenzoate groups, makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-16-26(17(2)29)23-15-21(34-27(31)22-7-5-6-8-25(22)33-18(3)30)13-14-24(23)28(16)19-9-11-20(32-4)12-10-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECUQGRYFTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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